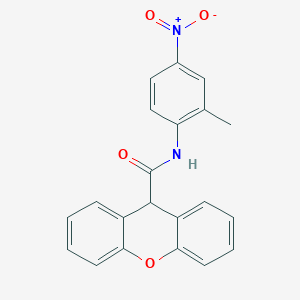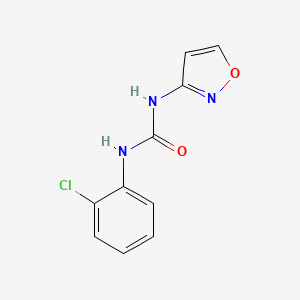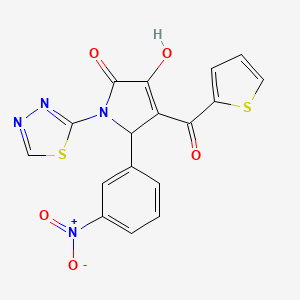
3-hydroxy-5-(3-nitrophenyl)-1-(1,3,4-thiadiazol-2-yl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of heterocyclic compounds that have garnered attention due to their varied biological activities and potential applications in medicinal chemistry. The presence of thiadiazole, pyrrolidone, and nitrophenyl groups in its structure suggests a possibility for diverse chemical reactivity and interactions with biological targets. Although specific studies directly discussing this compound are limited, research on similar compounds provides insights into their potential applications and chemical behavior.
Synthesis Analysis
The synthesis of compounds similar to the one typically involves multi-step reactions that might include condensation, cyclization, and nitration steps. For instance, the synthesis of pyrrolidine derivatives often employs reactions between amino acids and aldehydes, followed by cyclization (Androsov & Neckers, 2007; Nguyen & Vo Viet Dai, 2023). These syntheses can involve novel one-pot methodologies or more traditional stepwise approaches, depending on the desired structural features and functional groups.
Molecular Structure Analysis
The molecular structure of compounds containing the thiadiazole and pyrrolidone units has been extensively studied, often using NMR, X-ray diffraction, and computational methods to determine their conformations and stereochemistry (Rahmani et al., 2017; Kimbaris et al., 2004). These studies reveal the importance of the arrangement of substituents around the core structure for determining the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
The chemical reactivity of this compound can be influenced by its nitrophenyl, thiadiazole, and pyrrolidone groups. These functionalities may undergo various chemical reactions, including nucleophilic substitution, reduction, and cycloaddition, offering a pathway to a range of derivatives with potential biological activity (Gein et al., 2015; Zohdi et al., 1997).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their application in drug design and material science. These properties can be assessed through techniques like X-ray crystallography and differential scanning calorimetry (Dani et al., 2013; Badr et al., 1981).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, can be inferred from the functional groups present in the compound. Studies on similar molecules highlight the role of nitro, thiadiazole, and pyrrol groups in dictating these properties, which are pivotal in drug-receptor interactions and the compound's overall biological activity (Soai & Mukaiyama, 1979; Gein & Mar'yasov, 2015).
特性
IUPAC Name |
4-hydroxy-2-(3-nitrophenyl)-1-(1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4O5S2/c22-14(11-5-2-6-27-11)12-13(9-3-1-4-10(7-9)21(25)26)20(16(24)15(12)23)17-19-18-8-28-17/h1-8,13,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPDMSZDTNRYNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2C(=C(C(=O)N2C3=NN=CS3)O)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-nitrophenyl)-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)-1,3-benzoxazole](/img/structure/B5060228.png)

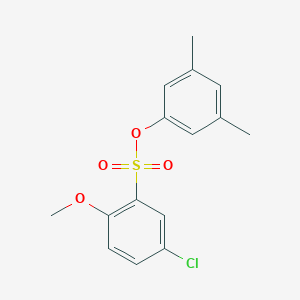
![methyl (5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5060249.png)
![2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5060259.png)
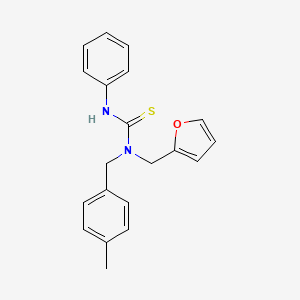

![1-(4-bromo-2,6-difluorophenoxy)-3-[(1,1,3,3-tetramethylbutyl)amino]-2-propanol hydrochloride](/img/structure/B5060282.png)
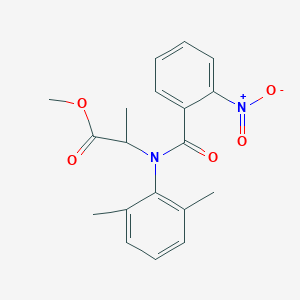
![diisopropyl [(benzylamino)(phenyl)methyl]phosphonate hydrochloride](/img/structure/B5060294.png)
